molecular formula C20H22O6 B3273025 Benzyl 4,6-O-benzylidene-a-D-galactopyranoside CAS No. 57783-86-5

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside

Cat. No.: B3273025
CAS No.: 57783-86-5
M. Wt: 358.4 g/mol
InChI Key: LEJLVYJUXVHIJN-AKDAEUIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a chemical compound that belongs to the class of benzylidene acetals. It is derived from galactose, a type of sugar, and is characterized by the presence of a benzylidene group attached to the 4 and 6 positions of the galactopyranoside ring. This compound is often used as a building block in the synthesis of various complex carbohydrates and glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4,6-O-benzylidene-a-D-galactopyranoside typically involves the protection of the hydroxyl groups at the 4 and 6 positions of the galactopyranoside ring. This is achieved by reacting the galactopyranoside with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by crystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to remove the benzylidene group, yielding the free hydroxyl groups at the 4 and 6 positions.

    Substitution: It can participate in nucleophilic substitution reactions where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is widely used in scientific research, particularly in the fields of carbohydrate chemistry and glycoscience. It serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are important for studying biological processes such as cell-cell recognition and signaling. Additionally, it is used in the development of glycosylation reactions and the synthesis of glycosyl donors and acceptors .

In the biomedical sector, this compound is utilized in the design of drug molecules and therapeutic agents targeting bacterial and viral infections. Its ability to form stable glycosidic bonds makes it valuable in the synthesis of glycopeptides and glycoproteins.

Comparison with Similar Compounds

    Benzyl 4,6-O-benzylidene-a-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.

    Benzyl 4,6-O-benzylidene-a-D-mannopyranoside: Derived from mannose, another type of sugar.

Uniqueness: Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific stereochemistry and the presence of the benzylidene group at the 4 and 6 positions. This configuration provides distinct reactivity and selectivity in glycosylation reactions compared to its glucose and mannose counterparts .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19?,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLVYJUXVHIJN-AKDAEUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside
Reactant of Route 3
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside
Reactant of Route 4
Reactant of Route 4
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside
Reactant of Route 5
Reactant of Route 5
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside
Reactant of Route 6
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.